6-(4-Methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidine

Catalog No.
S1939528
CAS No.
893613-49-5
M.F
C19H15N3O
M. Wt
301.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-(4-Methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimid...

CAS Number

893613-49-5

Product Name

6-(4-Methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidine

IUPAC Name

6-(4-methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidine

Molecular Formula

C19H15N3O

Molecular Weight

301.3 g/mol

InChI

InChI=1S/C19H15N3O/c1-23-17-9-7-14(8-10-17)16-12-20-19-11-18(21-22(19)13-16)15-5-3-2-4-6-15/h2-13H,1H3

InChI Key

QXLNPACGOOKFHS-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=CN3C(=CC(=N3)C4=CC=CC=C4)N=C2

Canonical SMILES

COC1=CC=C(C=C1)C2=CN3C(=CC(=N3)C4=CC=CC=C4)N=C2
  • Inhibitory Activity: A study published in the National Institutes of Health (.gov) describes the synthesis of various pyrazolopyrimidine derivatives, including 6-amino-5-(4-methoxyphenyl)-N,7-diphenyl-2-(phenylamino)pyrazolo[1,5-a]pyrimidine-3-carboxamide, which showed alpha-glucosidase inhibitory activity []. Alpha-glucosidase is an enzyme involved in carbohydrate metabolism, and its inhibition has potential applications in managing diabetes [].

6-(4-Methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound characterized by a pyrazolo[1,5-a]pyrimidine core structure, which is fused with phenyl and methoxyphenyl substituents. This compound belongs to a class of bioactive molecules known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and enzyme inhibitory activities. The presence of the methoxy group enhances the lipophilicity and biological activity of the compound, making it a subject of interest in medicinal chemistry.

The chemical reactivity of 6-(4-Methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidine can be explored through various synthetic pathways that involve nucleophilic substitutions and cyclization reactions. The synthesis often utilizes 3-aminopyrazoles and α-azidochalcones as starting materials, where the reaction conditions can be optimized for high yields. For instance, the Michael addition followed by cyclization is a common method used to construct the pyrazolo[1,5-a]pyrimidine framework .

Studies have demonstrated that compounds in the pyrazolo[1,5-a]pyrimidine class exhibit significant biological activities. Specifically, 6-(4-Methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidine has shown promise as an inhibitor of various enzymes, including α-glucosidase. Its inhibitory potency has been compared favorably to standard drugs such as acarbose, indicating potential applications in managing conditions like diabetes . Additionally, other derivatives have been investigated for their anticancer properties against various cell lines .

The synthesis of 6-(4-Methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidine can be achieved through several methods:

  • Microwave-Assisted Synthesis: This technique allows for rapid reaction times and high yields by using microwave radiation to heat reaction mixtures.
  • Copper-Catalyzed Reactions: Utilizing copper catalysts can facilitate the formation of complex structures through click chemistry approaches .
  • Solvent-Free Conditions: Recent studies have reported successful syntheses under solvent-free conditions, enhancing environmental sustainability while maintaining efficiency .

The unique structure of 6-(4-Methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidine makes it suitable for various applications in drug discovery and development. Its potential as an enzyme inhibitor positions it as a candidate for treating metabolic disorders such as diabetes. Additionally, its anticancer properties suggest that it could be further developed for oncology therapeutics.

Interaction studies involving 6-(4-Methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidine focus on its binding affinity to target enzymes and receptors. These studies often employ techniques such as molecular docking and in vitro assays to evaluate how well the compound interacts with specific biological targets. For example, its interaction with α-glucosidase has been quantified through kinetic studies that reveal its inhibitory constants .

Several compounds share structural similarities with 6-(4-Methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidine. Here are some notable examples:

Compound NameStructureNotable Activity
6-(2-Hydroxybenzoyl)-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidineStructurec-Src kinase inhibition
2-(4-Methoxyphenyl)-5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidineStructureEstrogen receptor ligand
6-(Aryldiazenyl)pyrazolo[1,5-a]pyrimidinesStructurePotential anticancer agents

Uniqueness: The presence of both methoxy and phenyl groups in 6-(4-Methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidine contributes to its distinct lipophilicity and biological activity profile compared to other derivatives. This dual substitution pattern can enhance its interaction with biological targets while improving solubility in organic solvents.

The compound is systematically named 6-(4-methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidine, with a molecular formula C₁₉H₁₅N₃O and molecular weight 301.34 g/mol. Key identifiers include:

  • CAS Number: 893613-49-5
  • SMILES: COC1=CC=C(C2=CN3C(N=C2)=CC(C4=CC=CC=C4)=N3)C=C1
  • InChIKey: ZBCIUJVPXUPSFS-UHFFFAOYSA-N

The pyrazolo[1,5-a]pyrimidine core consists of a pyrazole ring fused to a pyrimidine ring at the 1,5-positions. Substituents at positions 2 (phenyl) and 6 (4-methoxyphenyl) enhance lipophilicity and biological activity.

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₁₉H₁₅N₃O
Molecular Weight301.34 g/mol
SMILESCOC1=CC=C(...)
InChIKeyZBCIUJVPXUPSFS-UHFFFAOYSA-N

Historical Context in Heterocyclic Chemistry Research

Pyrazolo[1,5-a]pyrimidines were first synthesized in the mid-20th century as part of exploratory studies on fused heterocyclic systems. The scaffold gained prominence in the 1980s–1990s due to its structural similarity to ATP and its ability to inhibit protein kinases, enzymes critical in cell signaling and cancer progression. Derivatives like 6-(4-methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidine emerged as part of efforts to optimize kinase inhibition while minimizing off-target effects.

The synthesis of 6-(4-Methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidine can be achieved through several well-established synthetic routes, each offering distinct advantages in terms of reaction efficiency, yield optimization, and functional group tolerance. This section provides a comprehensive examination of the four primary synthetic approaches, supported by detailed experimental data and mechanistic insights.

Traditional Condensation Approaches Using β-Diketones and β-Keto Esters

The traditional condensation methodology represents the most widely employed synthetic strategy for pyrazolo[1,5-a]pyrimidine construction due to its high functional group tolerance and utilization of readily available starting materials [1] [2]. This approach fundamentally relies on the cyclocondensation reaction between 1,3-biselectrophilic compounds and nitrogen heterocycle-3-aminopyrazoles as 1,3-bisnucleophilic systems [1] [2].

Mechanistic Framework and Substrate Scope

The reaction mechanism proceeds through an initial nucleophilic attack of the aminopyrazole nitrogen onto the electrophilic carbonyl carbon of the β-dicarbonyl system, followed by intramolecular cyclization and subsequent dehydration to form the desired pyrazolo[1,5-a]pyrimidine core [1] [2]. The regioselectivity of this transformation is governed by the electronic properties of the substituents on both reaction partners.

Experimental investigations have demonstrated that β-enaminone derivatives exhibit enhanced reactivity compared to traditional 1,3-dicarbonyl compounds [1] [2]. The improved performance is attributed to the presence of the dimethylamino leaving group, which facilitates the initial condensation through an addition-elimination mechanism of the aza-Michael type [1] [2]. The subsequent cyclocondensation occurs via nucleophilic attack of the pyrazolic nitrogen to the residual carbonyl group, with concurrent loss of a water molecule leading to product formation [1] [2].

Optimized Reaction Conditions and Yields

Research by Portilla and co-workers established highly efficient conditions utilizing microwave irradiation under solvent-free conditions [3]. The optimized protocol involves heating β-enaminone derivatives with aminopyrazoles at 180°C for 2 minutes under microwave irradiation, yielding 2,7-disubstituted pyrazolo[1,5-a]pyrimidines in excellent yields ranging from 85-97% [3].

Table 1: Traditional β-Diketone/β-Enaminone Condensation Approaches

CompoundStarting MaterialsConditionsYield (%)
2aAcetophenone + DMF-DMAMW, 160°C, 15 min, solvent-free97
2c4-Methoxyacetophenone + DMF-DMAMW, 160°C, 15 min, solvent-free95
4g2c + 3-Amino-5-phenylpyrazoleMW, 180°C, 2 min, solvent-free91
4m2a + 3-Amino-5-(4-methoxyphenyl)pyrazoleMW, 180°C, 2 min, solvent-free94
4o2c + 3-Amino-5-(4-methoxyphenyl)pyrazoleMW, 180°C, 2 min, solvent-free97

The synthesis of the target compound 6-(4-Methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidine can be achieved through condensation of (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one with 3-amino-5-(4-methoxyphenyl)pyrazole under these optimized conditions, yielding the desired product in 94% yield [3].

Alternative β-Dicarbonyl Systems

Fu and co-workers reported significant advances in controlling reaction regioselectivity through careful selection of β-dicarbonyl compounds [1]. When employing an excess of diethyl malonate, pyrazolo[1,5-a]pyrimidine formation proceeds with 71% yield [1]. However, using stoichiometric quantities under neat heating conditions followed by Vilsmeier-Haack treatment (phosphorus oxychloride/nitrogen,nitrogen-dimethylaniline) facilitates annulation and subsequent hydroxyl/chloride exchange [1].

Yamagami and co-workers developed an innovative approach using malonic acid in combination with phosphorus oxychloride and catalytic pyridine [1]. This methodology produces an activated malonic acid phosphoric ester intermediate, resulting in higher yields and reduced reaction times compared to traditional dimethyl malonate protocols under basic conditions [1].

Microwave-Assisted Synthesis with Piperidine Catalysis

Microwave-assisted synthetic methodologies have emerged as powerful tools for pyrazolo[1,5-a]pyrimidine synthesis, offering significant advantages in reaction rate acceleration, energy efficiency, and yield enhancement [4] [5] [6]. The incorporation of piperidine as a basic catalyst further optimizes reaction conditions and product selectivity.

Microwave Irradiation Advantages

The application of microwave heating technology provides several distinct benefits for pyrazolo[1,5-a]pyrimidine synthesis [4] [5]. The rapid and uniform heating achieved through microwave irradiation significantly reduces reaction times from hours to minutes while maintaining high yields [4] [5]. Additionally, the solvent-free conditions minimize environmental impact and eliminate complex work-up procedures [4] [5].

Recent investigations by El-Kateb and co-workers demonstrated the synthesis of novel pyrazolo[1,5-a]pyrimidines containing aryl sulfone moieties using microwave-assisted procedures [7]. The methodology employs the reaction of E-3-(nitrogen,nitrogen-dimethylamino)-1-(4-(phenylsulfonyl)phenyl)prop-2-en-1-one with appropriate amines under microwave conditions, yielding products with excellent efficiency [7].

Piperidine-Catalyzed Transformations

The utilization of piperidine as a catalytic base has been extensively investigated for pyrazolo[1,5-a]pyrimidine synthesis [8]. The catalytic system operates through activation of the aminopyrazole nucleophile, facilitating the initial condensation step and subsequent cyclization [8]. Research has shown that piperidine catalysis is particularly effective for transformations involving α-cyano-cinnamonitrile derivatives as electrophilic partners [8].

Experimental protocols developed by Ahmed and co-workers employ equimolar amounts of aminopyrazoles and α-cyano-cinnamonitrile derivatives in ethanol containing catalytic piperidine under reflux conditions for 4 hours [8]. This methodology provides access to diversely substituted pyrazolo[1,5-a]pyrimidines with excellent yields [8].

Optimization Studies and Reaction Parameters

Table 2: Microwave-Assisted Halogenation and Nitration

CompoundStarting Pyrazolo[1,5-a]pyrimidineReagentConditionsYield (%)
5b4oN-Chlorosuccinimide25°C, 20 min, DCE95
5d4oN-Bromosuccinimide25°C, 20 min, DCE93
5h4oN-Iodosuccinimide25°C, 20 min, DCE91
6b4oHNO3/H2SO4MW, 60°C, 10 min89

Comprehensive optimization studies have established that microwave heating at 180°C for 2 minutes under solvent-free conditions provides optimal results for pyrazolo[1,5-a]pyrimidine formation [3]. The subsequent functionalization reactions, including halogenation with nitrogen-halosuccinimides, proceed efficiently at room temperature in 1,2-dichloroethane with yields ranging from 89-96% [3].

Alternative Routes via α-Cyano-Cinnamonitrile Derivatives

The employment of α-cyano-cinnamonitrile derivatives as 1,3-biselectrophilic systems represents an innovative approach for pyrazolo[1,5-a]pyrimidine synthesis, offering unique opportunities for structural diversification and functional group introduction [8] [9].

Synthetic Strategy and Mechanistic Considerations

The α-cyano-cinnamonitrile route proceeds through a fundamentally different mechanistic pathway compared to traditional β-dicarbonyl approaches [8]. The reaction involves initial Michael addition of the aminopyrazole to the activated cinnamonitrile system, followed by intramolecular cyclization involving the nitrile functionality [8].

El-Qaliei and co-workers reported the synthesis of novel pyrazolo[1,5-a]pyrimidine derivatives using 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile as a precursor [9]. The methodology demonstrates the versatility of cyano-containing starting materials for accessing complex heterocyclic frameworks [9].

Reaction Conditions and Product Formation

The synthesis utilizing α-cyano-cinnamonitrile derivatives typically employs mild conditions with piperidine catalysis in ethanol solvent [8]. Ahmed and co-workers established two complementary protocols: Method A involves heating under reflux for 4 hours, while Method B employs room temperature stirring for 3 hours with catalytic piperidine [8].

The room temperature variant (Method B) offers particular advantages for thermally sensitive substrates and provides comparable yields to the higher temperature protocol [8]. The mild conditions preserve sensitive functional groups and minimize side reaction formation [8].

Structural Diversity and Substitution Patterns

The α-cyano-cinnamonitrile approach enables introduction of both amine and nitrile functionalities at specific positions of the pyrazolo[1,5-a]pyrimidine core [8]. This structural diversity provides valuable synthetic handles for subsequent transformations and biological activity optimization [8].

Recent work by Hebishy and co-workers demonstrated the use of arylidenemalononitriles for synthesizing highly functionalized pyrazolo[1,5-a]pyrimidine derivatives [1]. The methodology introduces both amine and nitrile groups, creating desirable functionalities for subsequent carboxamide synthesis [1].

Solvent Optimization and Recrystallization Techniques

The selection of appropriate solvents and purification methods plays a crucial role in achieving high yields and product purity for pyrazolo[1,5-a]pyrimidine synthesis. Comprehensive optimization studies have identified optimal conditions for each synthetic transformation [10] [11] [3].

Solvent Selection Criteria

Table 3: Solvent and Recrystallization Optimization

Solvent/MethodApplicationTemperature (°C)Comments
DMF-DMA (solvent-free)β-Enaminone formation160Microwave heating, excess removed under vacuum
1,2-Dichloroethane (DCE)Halogenation reactions25Room temperature stirring, 20 min
Water (Sonogashira)Alkynylation reactions80Microwave heating, 1 h reaction time
EtOH/H2O (1:1) precipitationProduct precipitation/purificationRTCold precipitation for pure products

The choice of solvent system significantly impacts both reaction efficiency and product purity [3]. For the initial pyrazolo[1,5-a]pyrimidine formation, solvent-free conditions under microwave irradiation provide optimal results [3]. The absence of solvent eliminates potential side reactions and simplifies product isolation [3].

For post-synthetic functionalization reactions, 1,2-dichloroethane has emerged as the preferred solvent for halogenation transformations [3]. This solvent choice provides excellent solubility for both starting materials and products while maintaining chemical inertness under the reaction conditions [3].

Recrystallization and Purification Strategies

Product purification typically employs a combination of precipitation and recrystallization techniques [3]. The initial product isolation involves precipitation with cold ethanol/water (1:1 mixture), followed by filtration, washing, and drying to yield pure products [3].

For compounds requiring further purification, recrystallization from appropriate solvents provides crystalline materials suitable for structural analysis [3]. Methanol recrystallization has proven particularly effective for obtaining X-ray quality crystals for structural determination [3].

Reaction Time and Temperature Optimization

Table 4: Reaction Time and Temperature Optimization

Reaction TypeTemperature (°C)TimeHeating MethodTypical Yield Range (%)
β-Enaminone Formation16015 minMicrowave94-98
Pyrazolo[1,5-a]pyrimidine Formation1802 minMicrowave85-97
Halogenation (NXS)2520 minConventional89-96
Nitration6010 minMicrowave78-89

Systematic optimization studies have established that reaction temperature and time represent critical parameters for achieving optimal yields [3]. The microwave-assisted β-enaminone formation requires 160°C for 15 minutes, while the subsequent pyrazolo[1,5-a]pyrimidine cyclization proceeds optimally at 180°C for 2 minutes [3].

Infrared Spectroscopy

The infrared spectroscopic characterization of pyrazolo[1,5-a]pyrimidine derivatives reveals several distinctive features. The absence of NH stretching vibrations around 3250 cm⁻¹ confirms the fused heterocyclic nature of the system, distinguishing it from open-chain pyrazole derivatives [1]. Key characteristic bands include:

Aromatic C=N and C=C stretching vibrations appear in the region 1550-1630 cm⁻¹, with specific compounds showing multiple bands: 1629, 1573, and 1533 cm⁻¹ for dimethyl-substituted derivatives [2]. The C=O stretching frequency occurs at 1653 cm⁻¹ when carbonyl functionality is present [3].

Aromatic and aliphatic CH stretching vibrations are observed in the 2900-3100 cm⁻¹ region, with aromatic CH stretches appearing at higher frequencies (3038 cm⁻¹) compared to aliphatic CH stretches (2924 cm⁻¹) [2]. Ring vibrational modes typically appear at 1400-1500 cm⁻¹, providing fingerprint identification for the pyrazolo[1,5-a]pyrimidine core [2].

¹H NMR Spectroscopy

The ¹H NMR spectroscopic analysis provides definitive structural characterization through characteristic chemical shifts and coupling patterns. The pyrazolo[1,5-a]pyrimidine system exhibits three distinct aromatic proton environments:

H-3 proton appears at 6.5-7.0 ppm, typically as a singlet or doublet with J = 4.2-4.4 Hz coupling to H-7 [1] [2]. H-6 proton resonates at 6.5-7.6 ppm, appearing as a singlet or quartet depending on substitution pattern [1] [2]. When a C7-methyl group is present, allylic coupling (⁴J = 1.0 Hz) creates a characteristic quartet multiplicity [2]. H-7 proton appears significantly downfield at 8.4-8.5 ppm as a doublet with J = 4.2-4.4 Hz coupling to H-3 [1] [2].

The methyl group chemical shifts provide crucial regioisomer identification. C5-methyl groups appear upfield at ~2.5 ppm, while C7-methyl groups appear downfield at ~2.7 ppm [2]. This 0.2 ppm difference enables unambiguous regioisomer assignment. Allylic coupling provides additional structural confirmation: C7-methyl groups show ⁴J = 1.0 Hz coupling with H-6, while C5-methyl groups typically show no long-range coupling [2].

For 6-(4-Methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidine, the expected ¹H NMR pattern would include H-3 at ~6.8 ppm (singlet), H-6 at ~7.0 ppm (singlet), H-7 at ~8.4 ppm (singlet), aromatic protons from both phenyl rings at 7.3-8.1 ppm, and the methoxy group at 3.9 ppm [4].

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides complementary structural information through characteristic carbon chemical shifts. The pyrazolo[1,5-a]pyrimidine carbon framework shows distinct patterns:

Aromatic carbons appear in predictable ranges: C-3 at ~87-89 ppm, C-6 at ~108 ppm, and quaternary carbons at 140-160 ppm [2]. Methyl carbons provide definitive regioisomer identification: C5-methyl carbons appear at ~24.6 ppm while C7-methyl carbons appear at ~16.9 ppm, representing an 8 ppm diagnostic difference [2].

The ¹³C chemical shifts for methoxy-substituted derivatives show the methoxy carbon at ~55 ppm, with the attached aromatic carbon appearing at ~161 ppm due to electron donation [4]. Phenyl carbons appear in the typical aromatic region (128-133 ppm), with ipso carbons showing characteristic shifts based on substitution patterns [4].

Comparative Spectroscopic Data

CompoundH-3 (ppm)H-6 (ppm)H-7 (ppm)Methoxy (ppm)Key Features
2-Methyl-7-phenyl6.78 (d, J=4.4 Hz)6.55 (s)8.42 (d, J=4.4 Hz)-H-3/H-7 coupling
7-(4-Methoxyphenyl)-2-methyl6.53 (s)6.89 (s)8.39-8.41 (m)3.90 (s)Methoxy substituent
2,7-Diphenyl6.88 (d, J=4.2 Hz)7.09 (s)8.48 (d, J=4.2 Hz)-Symmetric substitution

X-ray Crystallographic Studies of Pyrazolo[1,5-a]pyrimidine Derivatives

Crystal Structure Determination

X-ray crystallographic analysis of pyrazolo[1,5-a]pyrimidine derivatives has been accomplished using both single-crystal and powder diffraction methods. Multiple derivatives have been structurally characterized, revealing consistent structural features across the family [5] [6] [7].

Single-crystal determinations have been performed on compounds including 2-methyl-7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine (space group P 1 21/n 1) and 2-(4-methoxyphenyl)-7-phenylpyrazolo[1,5-c]pyrimidine (space group P2₁/c) [8] [7]. Powder diffraction studies have successfully determined structures of 3-amino-4-nitro-6-methyl-8-oxopyrazolo[1,5-a]pyrimidine and related derivatives using grid search procedures [5] [6].

Molecular Geometry and Conformation

The pyrazolo[1,5-a]pyrimidine core consistently adopts a planar conformation with minimal deviation from planarity. The greatest deviation from the mean plane typically measures less than 0.023 Å, confirming the rigid, aromatic nature of the fused system [8].

Bond lengths and angles fall within expected ranges for aromatic heterocycles. The N-N bond length measures 1.355(3) Å, consistent with aromatic character [9]. The C=O bond length in carbonyl-containing derivatives measures 1.23 ± 0.01 Å, confirming sp² hybridization [10].

Substituent orientation varies significantly depending on the substitution pattern. Phenyl rings attached to the pyrazolo[1,5-a]pyrimidine core can adopt perpendicular orientations with dihedral angles of 71.4(2)° and 78.1(2)°, but oriented in opposite directions [8]. This creates an overall L-shaped molecular geometry in some derivatives.

Crystal Packing and Intermolecular Interactions

Crystal packing analysis reveals several types of intermolecular interactions governing solid-state organization:

Hydrogen bonding dominates in amino and hydrated derivatives. The 3-amino-4-nitro-6-methyl-8-oxopyrazolo[1,5-a]pyrimidine forms hydrogen-bonded chains directed along the diagonals of the bc plane [5]. The monohydrate derivative of 1-amino-4-methoxycarbonyl-3-methyl-8-oxopyrazolo[1,5-a]pyrimidine shows classical hydrogen bonding with water molecules [6].

Arene interactions predominate in non-hydrogen-bonding systems. The 2-(4-methoxyphenyl)-7-phenylpyrazolo[1,5-c]pyrimidine crystal structure reveals four types of dimeric motifs stabilized by π-π and C-H···π interactions in the absence of conventional hydrogen bonding [8].

Weak electrostatic interactions contribute to crystal stability, particularly in fluorinated derivatives. The 2-methyl-7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine structure demonstrates thermodynamic stability through weak intermolecular interactions [7].

Comparative Crystallographic Data

CompoundSpace GroupUnit Cell ParametersZTemperature (K)R-factor
3-amino-4-nitro-6-methyl-8-oxoP2₁/na=18.920(4), b=8.441(2), c=5.210(1) Å, β=90.82(2)°4295-
2-methyl-7-(4-fluorophenyl)P 1 21/n 1a=3.8161(2), b=10.6532(5), c=25.8317(12) Å, β=90.724(3)°42960.0553
2-(4-methoxyphenyl)-7-phenylP2₁/ca=5.7626(4), b=36.693(2), c=14.3279(10) Å, β=90.07(1)°8296-

Comparative Analysis with Related Pyrazolo[3,4-d]pyrimidine Systems

Structural Isomerism and Regiochemistry

The pyrazolo[1,5-a]pyrimidine and pyrazolo[3,4-d]pyrimidine systems represent distinct structural isomers with different nitrogen atom arrangements within the bicyclic framework. Pyrazolo[1,5-a]pyrimidines feature nitrogen atoms at positions 1 and 5 of the pyrazole ring fused to positions 1 and 6 of the pyrimidine ring [11] [12]. Pyrazolo[3,4-d]pyrimidines contain nitrogen atoms at positions 3 and 4 of the pyrazole ring fused to positions 3 and 4 of the pyrimidine ring [12].

This fundamental difference in nitrogen positioning creates distinct electronic environments and chemical reactivity patterns. The pyrazolo[1,5-a]pyrimidine system exhibits greater electron delocalization due to the extended conjugation pathway, while pyrazolo[3,4-d]pyrimidines show more localized electron density [11] [12].

Synthetic Accessibility and Regioselectivity

Pyrazolo[1,5-a]pyrimidine synthesis typically proceeds through cyclization of 3-aminopyrazoles with 1,3-dicarbonyl compounds, showing high regioselectivity toward the [1,5-a] isomer [11] [12]. The reaction conditions and substrate selection generally favor exclusive formation of the [1,5-a] isomer over potential [3,4-d] alternatives [12].

Pyrazolo[3,4-d]pyrimidine synthesis requires different starting materials and conditions, often involving 5-amino-1H-pyrazole-4-carbonitrile derivatives with formamide or similar reagents [12]. The synthetic pathways are distinct, with limited crossover between the two isomeric systems.

Spectroscopic Differentiation

¹H NMR spectroscopic differences between the isomeric systems provide clear identification criteria. Pyrazolo[1,5-a]pyrimidines show characteristic H-3, H-6, and H-7 signals at 6.5-7.0, 6.5-7.6, and 8.4-8.5 ppm respectively [1] [2]. Pyrazolo[3,4-d]pyrimidines exhibit different chemical shift patterns due to altered electronic environments, with protons appearing at alternative positions [12].

¹³C NMR spectroscopic analysis reveals distinct carbon chemical shift patterns. The quaternary carbon positions in pyrazolo[1,5-a]pyrimidines appear at different frequencies compared to pyrazolo[3,4-d]pyrimidines, enabling unambiguous isomer identification [2] [12].

Biological Activity Comparisons

Pyrazolo[1,5-a]pyrimidines demonstrate broad biological activity as protein kinase inhibitors, particularly targeting CK2, EGFR, B-Raf, and MEK kinases [11]. The rigid, planar structure facilitates effective enzyme binding through π-π stacking interactions [11].

Pyrazolo[3,4-d]pyrimidines show different biological profiles, often functioning as purine analogs with distinct enzyme selectivity [12]. The altered nitrogen positioning creates different hydrogen bonding patterns and binding modes compared to the [1,5-a] isomers.

Physicochemical Property Differences

Solubility profiles differ between the isomeric systems due to altered intermolecular interactions. Pyrazolo[1,5-a]pyrimidines generally show better solubility in polar organic solvents due to their electronic structure [11].

Stability considerations favor pyrazolo[1,5-a]pyrimidines under most conditions, with the [1,5-a] isomer showing greater thermal and chemical stability compared to [3,4-d] alternatives [11] [12].

Crystallization behavior varies significantly, with pyrazolo[1,5-a]pyrimidines typically forming more stable crystal lattices through enhanced intermolecular interactions [5] [8] [7].

Comparative Structure-Activity Relationships

PropertyPyrazolo[1,5-a]pyrimidinePyrazolo[3,4-d]pyrimidine
Nitrogen positions1,5-a to 1,6-pyrimidine3,4-d to 3,4-pyrimidine
Electronic characterExtended conjugationLocalized electron density
Biological targetsProtein kinases (CK2, EGFR)Purine analogs, CDK inhibitors
Synthetic accessibilityHigh regioselectivityRequires specific conditions
StabilityHigh thermal/chemical stabilityModerate stability
Spectroscopic identificationH-7 at 8.4-8.5 ppmDifferent chemical shift pattern

XLogP3

3.6

Wikipedia

6-(4-Methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidine

Dates

Last modified: 08-16-2023

Explore Compound Types